

# A Comparative Guide to Mitapivat's Therapeutic Effect in Non-PKD Hemolytic Anemias

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | Mitapivat Sulfate |           |  |  |  |  |
| Cat. No.:            | B609057           | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mitapivat's performance against other therapeutic alternatives for non-pyruvate kinase deficiency (PKD) hemolytic anemias, specifically sickle cell disease (SCD) and thalassemia. The information is supported by experimental data from key clinical trials to aid in research and development decisions.

# Mechanism of Action: A Novel Approach to Red Blood Cell Health

Mitapivat is a first-in-class oral activator of pyruvate kinase (PK), a crucial enzyme in the red blood cell (RBC) glycolytic pathway.[1][2][3][4] In hemolytic anemias like SCD and thalassemia, RBCs are under increased metabolic stress. Mitapivat enhances the activity of the PKR enzyme, leading to increased ATP production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[1][4] This dual action is thought to improve RBC membrane integrity, reduce hemolysis, and, in the case of SCD, increase hemoglobin's affinity for oxygen, thereby reducing sickling.[5][6]

In contrast, other therapies for SCD and thalassemia target different pathways. Luspatercept, for instance, is a recombinant fusion protein that promotes late-stage erythroid maturation by trapping ligands of the TGF-β superfamily.[7][8][9][10][11] Voxelotor directly inhibits HbS polymerization by increasing hemoglobin's affinity for oxygen.[12][13] Crizanlizumab is a monoclonal antibody that blocks P-selectin, a key molecule in the adhesion of sickled RBCs to



the endothelium, a process that initiates vaso-occlusive crises (VOCs).[14][15][16][17] Gene therapies like Betibeglogene autotemcel and Exagamglogene autotemcel aim to provide a functional copy of the  $\beta$ -globin gene or reactivate fetal hemoglobin production, respectively.[18] [19][20][21][22][23][24][25][26][27][28]

## **Signaling Pathway of Mitapivat**



Click to download full resolution via product page

Caption: Mechanism of action of Mitapivat in red blood cells.

## Comparative Efficacy in Sickle Cell Disease

The RISE UP Phase 3 trial evaluated the efficacy and safety of Mitapivat in patients with SCD. [6][7][9][12][17][19][21][29] Below is a comparison of its performance with other approved therapies for SCD.



| Therapy                                            | Clinical Trial                                                                              | Primary Efficacy<br>Endpoint                                            | Result                                                            | Adverse Events of Note                                                                              |
|----------------------------------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Mitapivat                                          | RISE UP (Phase<br>3)[6][7][9][12][17]<br>[19][21][29]                                       | Hemoglobin<br>response (≥1<br>g/dL increase)                            | 40.6% vs 2.9%<br>with placebo                                     | Generally well-tolerated; TEAEs led to discontinuation in 4.3% of patients.                         |
| Annualized rate of sickle cell pain crises (SCPCs) | Trend towards reduction, but not statistically significant (2.62 vs 3.10 with placebo).[12] |                                                                         |                                                                   |                                                                                                     |
| Crizanlizumab                                      | SUSTAIN (Phase<br>2)[3][14][30][31]<br>[32][33][34]                                         | Median annual rate of SCPCs                                             | 1.63 vs 2.98 with<br>placebo (45.3%<br>reduction,<br>p=0.010).[3] | Arthralgia,<br>diarrhea,<br>pruritus,<br>vomiting, and<br>chest pain.[32]                           |
| Voxelotor                                          | HOPE (Phase 3) [1][4][13][16][24] [25][35]                                                  | Hemoglobin<br>response (>1<br>g/dL increase) at<br>24 weeks             | 65% (1500 mg) vs 10% with placebo (p<0.0001).                     | Diarrhea was<br>more common<br>with voxelotor.                                                      |
| Exagamglogene<br>autotemcel                        | CLIMB SCD-121<br>(Phase 3)[18][20]<br>[27][36][37]                                          | Freedom from<br>severe VOCs for<br>at least 12<br>consecutive<br>months | 97% of evaluable patients.[27]                                    | Safety profile consistent with myeloablative conditioning and autologous stem cell transplant. [27] |

# **Comparative Efficacy in Thalassemia**



Mitapivat has been studied in both non-transfusion-dependent (NTD) and transfusion-dependent (TD) thalassemia in the ENERGIZE and ENERGIZE-T trials, respectively.[2][5][15] [23][28][38][39][40][41][42]

| Therapy                          | Clinical Trial                                    | Primary Efficacy<br>Endpoint                                                 | Result                                             | Adverse Events of Note                                                                          |
|----------------------------------|---------------------------------------------------|------------------------------------------------------------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Mitapivat (NTD)                  | ENERGIZE<br>(Phase 3)[15][28]                     | Hemoglobin<br>response (≥1<br>g/dL increase)                                 | 42.3% vs 1.6% with placebo (p<0.0001).[15]         | Headache, initial insomnia, nausea, and upper respiratory tract infection were most common.[28] |
| Mitapivat (TD)                   | ENERGIZE-T<br>(Phase 3)[2][5]<br>[38][39][40][41] | Transfusion reduction response (TRR; ≥50% reduction in transfused RBC units) | 30.4% vs 12.6%<br>with placebo<br>(p=0.0003).[39]  | Similar incidence<br>of AEs between<br>mitapivat and<br>placebo arms.                           |
| Luspatercept<br>(TD)             | BELIEVE (Phase<br>3)[8][10][22][26]<br>[43]       | ≥33% reduction in transfusion burden from weeks 13-24                        | 21.4% vs 4.5%<br>with placebo<br>(p<0.0001).[22]   | Transient and manageable adverse events were more frequent with luspatercept.[43]               |
| Betibeglogene<br>autotemcel (TD) | HGB-207 &<br>HGB-212 (Phase<br>3)                 | Transfusion<br>independence                                                  | 89% of patients achieved transfusion independence. | Safety profile consistent with myeloablative conditioning and autologous stem cell transplant.  |

## **Experimental Protocols**



Detailed experimental protocols for the cited clinical trials can be complex and are often found in the supplementary materials of the publications or on clinical trial registries. Below is a generalized workflow and a summary of key assays.

#### **Generalized Clinical Trial Workflow**



Click to download full resolution via product page

Caption: A generalized workflow for the clinical trials cited.

### **Key Experimental Assays**

 Hemoglobin Measurement: Standard automated hematology analyzers are used to measure hemoglobin concentrations from whole blood samples collected in EDTA tubes.
 Measurements are typically taken at baseline and at specified intervals throughout the trial.



#### · Markers of Hemolysis:

- Indirect Bilirubin and Lactate Dehydrogenase (LDH): Measured using standard clinical chemistry assays from serum or plasma samples.
- Reticulocyte Count: Determined by automated hematology analyzers with reticulocyte counting capabilities.
- Markers of Erythropoiesis:
  - Soluble Transferrin Receptor (sTfR) and Erythropoietin (EPO): Measured from serum or plasma samples using enzyme-linked immunosorbent assays (ELISAs).
- Pharmacodynamic Assessments for Specific Drugs:
  - P-selectin Inhibition (Crizanlizumab): Assessed by flow cytometry to measure P-selectin expression on platelets or by functional assays measuring cell adhesion.
  - Hemoglobin-Oxygen Affinity (Voxelotor): Measured using techniques such as tonometry or specialized blood gas analyzers.
  - Vector Copy Number (Gene Therapies): Quantified from patient hematopoietic stem cells using quantitative polymerase chain reaction (qPCR).
  - BCL11A Editing Efficiency (Exagamglogene autotemcel): Assessed by next-generation sequencing of the targeted genomic locus in hematopoietic stem and progenitor cells.

#### Conclusion

Mitapivat represents a novel oral therapeutic option for patients with non-PKD hemolytic anemias, demonstrating significant efficacy in improving hemoglobin levels in both sickle cell disease and thalassemia, and reducing transfusion burden in transfusion-dependent thalassemia. Its mechanism of action, targeting the underlying energy metabolism of red blood cells, is distinct from other available therapies. While it did not meet the primary endpoint for reducing pain crises in SCD in the RISE UP trial, the observed improvements in hematological parameters and hemolysis markers are promising.



For researchers and drug developers, the comparative data presented here highlight the diverse therapeutic landscape and the various pathways being targeted to address the pathophysiology of these complex hematologic disorders. The choice of therapy will likely depend on the specific clinical context, patient characteristics, and the desired therapeutic outcome, whether it be improving anemia, reducing pain crises, or achieving transfusion independence. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these novel agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. UCSD Alpha Thalassemia Trial → Mitapivat in Participants With Transfusion-Dependent Alpha- or Beta-Thalassemia (α- or β-TDT) [clinicaltrials.ucsd.edu]
- 3. novartis.com [novartis.com]
- 4. ashpublications.org [ashpublications.org]
- 5. An update on the ENERGIZE-T trial of mitapivat in transfusion-dependent thalassemia | VJHemOnc [vjhemonc.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Long-term efficacy and safety of luspatercept for the treatment of anaemia in patients with transfusion-dependent β-thalassaemia (BELIEVE): final results from a phase 3 randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. towardshealthcare.com [towardshealthcare.com]
- 10. onclive.com [onclive.com]
- 11. sicklecellanemianews.com [sicklecellanemianews.com]
- 12. sicklecellanemianews.com [sicklecellanemianews.com]



- 13. Complete 72-Week Results from Phase 3 HOPE Study of Oxbryta® (voxelotor) Tablets Published in The Lancet Haematology Show Significantly Improved Hemoglobin, Hemolysis and Overall Health Status in Sickle Cell Disease Patients BioSpace [biospace.com]
- 14. sicklecellanemianews.com [sicklecellanemianews.com]
- 15. hcplive.com [hcplive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. bio-research.ai [bio-research.ai]
- 18. b-s-h.org.uk [b-s-h.org.uk]
- 19. Agios Announces Topline Results from RISE UP Phase 3 Trial of Mitapivat in Sickle Cell Disease Agios Pharmaceuticals, Inc. [investor.agios.com]
- 20. Trial Update Points to Exagamglogene Autotemcel Curative Potential for Severe SCD | Docwire News [docwirenews.com]
- 21. trial.medpath.com [trial.medpath.com]
- 22. BELIEVE Trial: Luspatercept Reduces Transfusion Burden in β-Thalassemia | Docwire News [docwirenews.com]
- 23. The potential of mitapivat in thalassemia: results of the ENERGIZE and ENERGIZE-T trials | VJHemOnc [vjhemonc.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Voxelotor in adolescents and adults with sickle cell disease (HOPE): long-term follow-up results of an international, randomised, double-blind, placebo-controlled, phase 3 trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. Exagamglogene Autotemcel for Severe Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mitapivat in adults with non-transfusion-dependent α-thalassaemia or β-thalassaemia (ENERGIZE): a phase 3, international, randomised, double-blind, placebo-controlled trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. UCSF Sickle Cell Anemia Trial → Mitapivat (AG-348) in Participants With Sickle Cell Disease (RISE UP) [clinicaltrials.ucsf.edu]
- 30. sicklecellanemianews.com [sicklecellanemianews.com]
- 31. youtube.com [youtube.com]



- 32. Crizanlizumab for the Prevention of Pain Crises in Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. novartis.com [novartis.com]
- 35. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Researchers publish final results of key clinical trial for gene therapy for sickle cell disease | EurekAlert! [eurekalert.org]
- 37. ashpublications.org [ashpublications.org]
- 38. Agios Presents Positive Results from Phase 3 ENERGIZE-T Study of Mitapivat at ASH 2024 and Provides Regulatory Update on Mitapivat – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 39. ENERGIZE-T: Positive results for mitapivat in thalassemia Medthority [medthority.com]
- 40. ashpublications.org [ashpublications.org]
- 41. youtube.com [youtube.com]
- 42. Agios's mitapivat meets endpoints in Phase III thalassemia trial [clinicaltrialsarena.com]
- 43. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [A Comparative Guide to Mitapivat's Therapeutic Effect in Non-PKD Hemolytic Anemias]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609057#validation-of-mitapivat-s-therapeutic-effect-in-non-pkd-hemolytic-anemias]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com